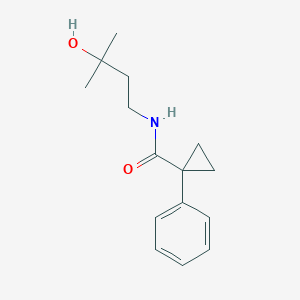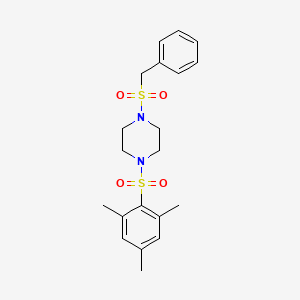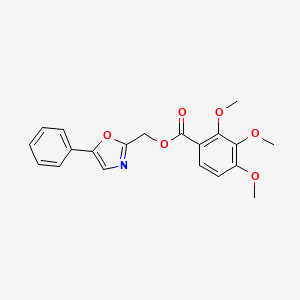
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the field of dentistry due to its potential in preventing tooth decay. CPP-ACP has been found to be effective in remineralizing tooth enamel and preventing the demineralization process caused by acid-producing bacteria in the oral cavity.
作用機序
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization process caused by acid-producing bacteria. It also provides a source of calcium and phosphate ions that can be used to remineralize the enamel. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been found to be effective in reducing the solubility of enamel in acidic environments and increasing the resistance of enamel to acid attack.
Biochemical and Physiological Effects:
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been shown to be biocompatible and safe for use in humans. It is rapidly absorbed by the oral mucosa and does not accumulate in the body. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been found to have no adverse effects on the oral microbiome and does not promote the growth of antibiotic-resistant bacteria.
実験室実験の利点と制限
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is a versatile peptide that can be easily synthesized and modified for different applications. It has a high affinity for tooth enamel and can be used in various forms, including toothpaste, mouthwash, and chewing gum. However, N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has some limitations for lab experiments. It is sensitive to pH and temperature changes, and its stability can be affected by the presence of other compounds in the oral cavity.
将来の方向性
There are several future directions for research on N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing tooth decay. Another area of research is the investigation of the molecular mechanisms underlying its interactions with tooth enamel and bacteria. Additionally, there is a need for more clinical trials to evaluate the long-term safety and efficacy of N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide in humans.
Conclusion:
In conclusion, N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is a promising peptide that has the potential to revolutionize the field of dentistry. Its ability to remineralize tooth enamel and prevent the demineralization process caused by acid-producing bacteria makes it a valuable tool in the fight against tooth decay. While there are still some limitations and challenges associated with its use, ongoing research is expected to lead to new and innovative applications of N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide in the future.
合成法
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is synthesized by solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry. The final product is a white powder that is soluble in water.
科学的研究の応用
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential applications in dentistry. It has been found to be effective in remineralizing early carious lesions, reducing the progression of caries, and improving the mechanical properties of enamel. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has also been shown to inhibit the growth of Streptococcus mutans, a bacteria that is commonly associated with tooth decay.
特性
IUPAC Name |
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2,18)10-11-16-13(17)15(8-9-15)12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQSIMMQQNFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C1(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)


![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)